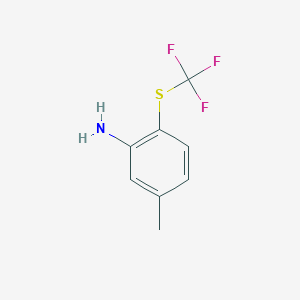

5-Methyl-2-((trifluoromethyl)thio)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAMAQFZAQXNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methyl-2-((trifluoromethyl)thio)aniline

Abstract: This technical guide provides an in-depth exploration of 5-Methyl-2-((trifluoromethyl)thio)aniline, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethylthio (-SCF3) group onto an aniline scaffold dramatically influences the molecule's physicochemical properties, enhancing its lipophilicity and metabolic stability, making it a valuable building block for novel pharmaceuticals and agrochemicals.[1][2] This document details a robust synthetic pathway, outlines comprehensive characterization protocols, and discusses the rationale behind the experimental choices, offering researchers and drug development professionals a practical and scientifically grounded resource.

Introduction and Scientific Context

5-Methyl-2-((trifluoromethyl)thio)aniline (CAS No: 1154963-60-6, Molecular Formula: C₈H₈F₃NS, Molecular Weight: 207.22 g/mol [3][4]) belongs to a class of organofluorine compounds that have garnered substantial attention in modern chemistry. The trifluoromethylthio (-SCF3) moiety is a key functional group in drug design, often employed as a bioisostere for other groups to modulate biological activity. Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = 1.44) can significantly improve a drug candidate's membrane permeability, binding affinity, and resistance to metabolic degradation.[1][2]

Substituted anilines are foundational precursors in the synthesis of a vast array of industrial and pharmaceutical compounds.[5][6][7] The strategic placement of both a methyl group and a trifluoromethylthio group on the aniline ring creates a unique electronic and steric profile, making 5-Methyl-2-((trifluoromethyl)thio)aniline a highly valuable intermediate for creating complex, biologically active molecules. This guide presents a validated approach to its synthesis and a multi-technique strategy for its unambiguous characterization.

Synthesis Methodology: A Guided Pathway

The synthesis of aryl trifluoromethyl sulfides can be approached through several methods. A reliable and increasingly common strategy involves the direct trifluoromethylthiolation of thiophenols. This approach is favored for its operational simplicity and the commercial availability of trifluoromethylating reagents. The proposed synthesis begins with the commercially available precursor, 2-amino-4-methylbenzenethiol, and utilizes a direct trifluoromethylthiolation reaction.

Rationale for Synthetic Route Selection

The chosen pathway employs sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the trifluoromethyl source in conjunction with an oxidizing agent. This method, adapted from established protocols for the trifluoromethylthiolation of thiophenols, is selected for its mild reaction conditions and good functional group tolerance.[8] It avoids the use of harsh or highly toxic reagents, making it a more practical choice for a laboratory setting.

Experimental Protocol: Synthesis of 5-Methyl-2-((trifluoromethyl)thio)aniline

This protocol describes the synthesis on a 1 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

2-Amino-4-methylbenzenethiol (1.0 mmol, 139.2 mg)

-

Sodium trifluoromethanesulfinate (3.0 mmol, 468.2 mg)

-

Iodine pentoxide (I₂O₅) (2.0 mmol, 667.8 mg)

-

Dimethyl sulfoxide (DMSO), anhydrous (10.0 mL)

-

Round-bottom flask (50 mL) with a Teflon-coated magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Standard glassware for aqueous work-up

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 2-amino-4-methylbenzenethiol (1.0 mmol), sodium trifluoromethanesulfinate (3.0 mmol), and iodine pentoxide (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon). Add anhydrous DMSO (10.0 mL) via syringe.

-

Reaction Execution: Seal the flask and stir the resulting mixture at 110 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

-

Work-Up: After cooling to room temperature, quench the reaction by pouring the mixture into a separatory funnel containing deionized water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with saturated sodium thiosulfate solution (to remove any remaining iodine) followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 5-Methyl-2-((trifluoromethyl)thio)aniline.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Sources

- 1. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. 2-Methylthio-5-(trifluoromethyl)aniline | CAS 207974-07-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. 5-Methyl-2-(Trifluoromethyl)Aniline [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Methyl-2-((trifluoromethyl)thio)aniline for Advanced Research and Development

Introduction: The Strategic Importance of the Trifluoromethylthio Group in Aniline Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention due to its profound impact on a molecule's physicochemical and pharmacokinetic properties.[1] This guide focuses on a particularly intriguing molecule: 5-Methyl-2-((trifluoromethyl)thio)aniline.

The trifluoromethylthio group is a powerful lipophilicity-enhancing moiety, a critical attribute for improving the membrane permeability and oral bioavailability of drug candidates.[1] Furthermore, the strong electron-withdrawing nature of the SCF3 group can significantly influence the metabolic stability of a compound by shielding adjacent positions from enzymatic degradation.[1] When appended to an aniline scaffold, as in 5-Methyl-2-((trifluoromethyl)thio)aniline, these properties are integrated into a versatile building block amenable to a wide array of chemical transformations. This makes it a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 5-Methyl-2-((trifluoromethyl)thio)aniline, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties of 5-Methyl-2-((trifluoromethyl)thio)aniline

A thorough understanding of a compound's physicochemical properties is paramount for its successful application. The following table summarizes the key known and predicted properties of 5-Methyl-2-((trifluoromethyl)thio)aniline.

| Property | Value | Source |

| CAS Number | 1154963-60-6 | ChemicalBook[2] |

| Molecular Formula | C8H8F3NS | ChemicalBook[2] |

| Molecular Weight | 207.22 g/mol | ChemicalBook[2] |

| Boiling Point | 172.7 ± 40.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 1.57 ± 0.10 (Predicted) | ChemicalBook[2] |

| Physical State | Not explicitly stated, likely a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Slightly soluble in water | Inferred from related compounds |

It is important to note that while the molecular formula and weight are definitive, the boiling point, density, and pKa are currently based on predictive models.[2] Experimental verification of these parameters is a crucial step for any application requiring high precision.

Synthesis of 5-Methyl-2-((trifluoromethyl)thio)aniline: A Proposed Protocol

The proposed synthesis involves the direct trifluoromethylthiolation of 5-methyl-2-aminothiophenol. This method offers a convergent and efficient route to the target molecule.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 5-Methyl-2-((trifluoromethyl)thio)aniline.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: To a solution of 5-methyl-2-aminothiophenol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere (nitrogen or argon), add a suitable electrophilic trifluoromethylthiolating reagent (1.1 equivalents). A common and effective reagent for this transformation is N-(trifluoromethylthio)saccharin.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Methyl-2-((trifluoromethyl)thio)aniline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons will likely appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The methyl protons should appear as a singlet around δ 2.3 ppm. The amine protons will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the trifluoromethyl group. It is expected to show a singlet in the typical region for a SCF3 group.

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.

-

N-H stretch: Look for characteristic stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹.

-

C-F stretch: Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: These will be observed in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The expected [M+H]⁺ ion for C8H8F3NS would be approximately 208.0355.

Diagram of the Analytical Workflow

Caption: A logical workflow for the analytical characterization of 5-Methyl-2-((trifluoromethyl)thio)aniline.

Reactivity and Stability

The reactivity of 5-Methyl-2-((trifluoromethyl)thio)aniline is primarily dictated by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing trifluoromethylthio group.

-

Amino Group: The primary amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

-

Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the amino and methyl groups. However, the strong electron-withdrawing nature of the ortho-SCF3 group will influence the regioselectivity of such reactions.[3]

-

Trifluoromethylthio Group: The SCF3 group is generally stable under a wide range of reaction conditions. However, strong oxidizing or reducing conditions may affect its integrity.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

5-Methyl-2-((trifluoromethyl)thio)aniline is a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its unique combination of a reactive aniline moiety and a property-modulating trifluoromethylthio group makes it an attractive target for further investigation. This guide provides a solid foundation for researchers to understand and utilize this compound, from its fundamental physicochemical properties to its synthesis and characterization. As with any chemical research, adherence to proper safety protocols and rigorous analytical validation are paramount for successful and reproducible results.

References

-

Vaia. Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect -CF3- to be activating or deactivating in - Vaia.[Link]

-

ACS Publications. Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation | Accounts of Chemical Research.[Link]

Sources

A Guide to the Crystal Structure Analysis of 5-Methyl-2-((trifluoromethyl)thio)aniline: A Key Building Block in Modern Drug Discovery

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the physicochemical and biological properties of therapeutic candidates. Among these, the trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3) moieties are of particular interest. These groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The subject of this guide, 5-Methyl-2-((trifluoromethyl)thio)aniline, is a prime example of a versatile building block that leverages these attributes. Its aniline scaffold provides a synthetically tractable handle for further molecular elaboration, while the methyl and trifluoromethylthio substituents offer a unique combination of steric and electronic properties.

The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction (SCXRD), is paramount for understanding the structure-activity relationships (SAR) that govern a drug's efficacy.[3] This guide provides an in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of 5-Methyl-2-((trifluoromethyl)thio)aniline, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, from crystal growth to data analysis, to provide a comprehensive understanding of this critical analytical technique.

I. Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to an elucidated crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 5-Methyl-2-((trifluoromethyl)thio)aniline can be achieved through various established synthetic routes, often involving the introduction of the trifluoromethylthio group onto a substituted aniline precursor.

Experimental Protocol: Crystal Growth of 5-Methyl-2-((trifluoromethyl)thio)aniline

Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study.[3] For aniline derivatives, slow evaporation from a saturated solution is a frequently successful method.[3]

1. Solvent Selection:

-

Rationale: The choice of solvent is critical. The ideal solvent should exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution upon slow cooling or evaporation.

-

Procedure: A screening of various organic solvents is recommended. Common choices for aniline derivatives include toluene, methanol, acetone, and ethyl acetate.[3] Given the slightly nonpolar nature of the target molecule, a solvent system of ethyl acetate/petroleum ether might be a suitable starting point.

2. Slow Evaporation Method:

-

Step 1: Dissolve a small amount of purified 5-Methyl-2-((trifluoromethyl)thio)aniline in the chosen solvent or solvent mixture in a clean vial. Gentle heating can be applied to facilitate dissolution.

-

Step 2: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Step 3: Monitor the vial for the formation of small, well-defined single crystals.

3. Crystal Selection and Mounting:

-

Rationale: A suitable crystal for SCXRD should be a single, well-formed crystal with no visible defects.

-

Procedure: Under a microscope, select a crystal of appropriate size (typically 0.1-0.3 mm in all dimensions). The crystal is then carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

II. Single-Crystal X-ray Diffraction: Probing the Molecular Architecture

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[3]

Experimental Workflow for SCXRD

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection Parameters

-

X-ray Source: Typically, Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is used.[3]

-

Temperature: Data is commonly collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3]

-

Unit Cell Determination: Initial diffraction frames are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

III. Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

Once a complete dataset of diffraction intensities is collected, the next step is to solve and refine the crystal structure. This process involves converting the diffraction data into a three-dimensional electron density map and then fitting a molecular model to this map.

1. Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.

2. Structure Solution: The initial phases of the structure factors are determined, often using direct methods or Patterson methods, which leads to an initial electron density map.

3. Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed structure factors. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit.

IV. Analysis of the Crystal Structure of 5-Methyl-2-((trifluoromethyl)thio)aniline

While a specific solved structure for the title compound is not publicly available at the time of writing, we can anticipate key structural features based on the analysis of related aniline derivatives.

Expected Molecular Geometry and Conformation

The aniline ring is expected to be largely planar. The trifluoromethylthio group, due to the larger size of the sulfur atom compared to oxygen, and the potential for hyperconjugation, will influence the electronic properties and conformation of the molecule. The methyl group will also contribute to the overall steric profile.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For 5-Methyl-2-((trifluoromethyl)thio)aniline, the following interactions are likely to be significant:

-

N-H···S Hydrogen Bonds: The amine group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the sulfur atom of a neighboring molecule.

-

π-π Stacking: The aromatic aniline rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

-

Van der Waals Forces: These non-specific interactions will also play a role in the overall packing arrangement.

Hypothetical Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for 5-Methyl-2-((trifluoromethyl)thio)aniline, based on data for similar compounds.[4][5]

| Parameter | Hypothetical Value |

| Chemical Formula | C8H8F3NS |

| Formula Weight | 207.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 956.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.44 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data coll. (°) | 2.5 to 28.0 |

| Reflections collected | 5000 |

| Independent reflections | 2200 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

V. Implications for Drug Development

A detailed understanding of the crystal structure of 5-Methyl-2-((trifluoromethyl)thio)aniline provides invaluable insights for drug development professionals:

-

Rational Drug Design: The precise molecular geometry can be used for in silico modeling and docking studies to design more potent and selective drug candidates.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

-

Intellectual Property: A well-characterized crystal structure is a critical component of patent applications for new chemical entities.

Conclusion

The crystal structure analysis of 5-Methyl-2-((trifluoromethyl)thio)aniline, while a routine technique for crystallographers, provides foundational knowledge for medicinal chemists and drug development scientists. The insights gained from the precise three-dimensional arrangement of this key building block can guide the design of next-generation therapeutics with improved efficacy and safety profiles. This guide has outlined the key experimental and analytical considerations, providing a framework for researchers to approach the crystallographic analysis of this and similar fluorinated aniline derivatives.

References

- Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction - Benchchem.

- X-ray Crystallography of 3-Chloro-5-fluorophenylaniline Derivatives: A Comparative Guide - Benchchem.

- X-ray powder diffraction studies of aniline derivatives - Cambridge University Press.

- A crystallographic and x-ray investigation of some diphenylamine derivatives. Philosophical Magazine Series 7.

- Stable anilinyl radicals coordinated to nickel: X-ray crystal structure and characterization. Chemistry.

- 5-METHYL-2-(TRIFLUOROMETHYL)ANILINE | 106877-29-6 - ChemicalBook.

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | ChemRxiv.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | JoVE.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.

- Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC.

- Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes | Request PDF.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry.

- 2-Methyl-5-(trifluoromethyl)aniline - Chem-Impex.

- Exploring 2-Methyl-5-(Trifluoromethyl)aniline: A Key Pharmaceutical Intermediate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.

- The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI.

-

Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H- quino[3,4-b][3][6]benzothiazinium Chloride as Anticancer Agent - Semantic Scholar. Available at:

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. X-ray powder diffraction studies of aniline derivatives | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Reactivity and Chemical Transformations of 5-Methyl-2-((trifluoromethyl)thio)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and chemical transformations of 5-Methyl-2-((trifluoromethyl)thio)aniline (CAS No. 1154963-60-6). This molecule is of significant interest in medicinal chemistry and materials science due to the unique combination of a nucleophilic aniline moiety and a lipophilic, electron-withdrawing trifluoromethylthio group. This guide will delve into the electronic properties governing its reactivity, explore key chemical transformations at the aromatic ring and the amino group, and provide detailed, field-proven experimental protocols for its synthesis and derivatization. The insights and methodologies presented herein are intended to empower researchers in the strategic utilization of this versatile building block for the development of novel chemical entities.

Introduction and Molecular Properties

5-Methyl-2-((trifluoromethyl)thio)aniline is a substituted aniline bearing a trifluoromethylthio (-SCF3) group ortho to the amino group and a methyl group in the para position. The interplay of these substituents dictates the molecule's reactivity profile. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution, while the methyl group is a weaker activating ortho, para-director. Conversely, the trifluoromethylthio group is strongly electron-withdrawing and deactivating, and is considered a meta-director. The high lipophilicity of the -SCF3 group (Hansch parameter π ≈ 1.44) is a valuable attribute in drug design for enhancing membrane permeability.[1]

The overall reactivity of the aromatic ring is a balance of these competing electronic effects. The strong activation by the amino group generally dominates, making the ring susceptible to electrophilic attack at the positions ortho and para to the amine.

Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1154963-60-6 | [2][3] |

| Molecular Formula | C₈H₈F₃NS | [2] |

| Molecular Weight | 207.22 g/mol | [2] |

| Boiling Point | 172.7 ± 40.0 °C (Predicted) | [2] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 1.57 ± 0.10 (Predicted) | [2] |

Synthesis of 5-Methyl-2-((trifluoromethyl)thio)aniline

A likely precursor is 2-amino-4-methylbenzenethiol. This can be diazotized and then subjected to a Sandmeyer thiocyanation, followed by trifluoromethylation of the resulting thiocyanate.[4]

Caption: Plausible synthetic route to 5-Methyl-2-((trifluoromethyl)thio)aniline.

Experimental Protocol: Proposed Synthesis

Step 1: Diazotization of 2-Amino-4-methylbenzenethiol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-methylbenzenethiol (1 equivalent) in a 3M solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Step 2: Sandmeyer Thiocyanation

-

In a separate flask, prepare a solution of copper(I) thiocyanate (1.2 equivalents) in a suitable solvent such as aqueous potassium thiocyanate.

-

Slowly add the cold diazonium salt solution to the copper(I) thiocyanate solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

-

Extract the product, 2-thiocyanato-4-methylaniline, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Trifluoromethylthiolation

-

Dissolve the crude 2-thiocyanato-4-methylaniline in a suitable solvent (e.g., DMF).

-

Add a trifluoromethylating agent such as the Ruppert-Prakash reagent (Me₃SiCF₃) (1.5 equivalents) and a suitable initiator (e.g., a fluoride source like TBAF or a radical initiator).[4]

-

Stir the reaction at room temperature or with gentle heating as required, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to afford 5-Methyl-2-((trifluoromethyl)thio)aniline.

Chemical Reactivity and Transformations

The reactivity of 5-Methyl-2-((trifluoromethyl)thio)aniline is governed by the interplay of its functional groups. The electron-donating amino and methyl groups activate the ring towards electrophilic attack, while the electron-withdrawing trifluoromethylthio group deactivates it.

Caption: Overview of electronic effects and predicted reactivity.

Electrophilic Aromatic Substitution

The powerful activating effect of the amino group is expected to direct incoming electrophiles to the positions ortho and para to it. The para position (C4) is sterically accessible, and the ortho position (C6) is also available. The other ortho position (C2) is blocked by the -SCF₃ group.

3.1.1. Halogenation (e.g., Bromination)

Electrophilic bromination is anticipated to occur readily. Due to the high activation of the ring, a mild brominating agent such as N-bromosuccinimide (NBS) in a polar solvent like acetonitrile would likely be effective.[2] The major product is expected to be 4-Bromo-5-methyl-2-((trifluoromethyl)thio)aniline.

Experimental Protocol: Electrophilic Bromination

-

Dissolve 5-Methyl-2-((trifluoromethyl)thio)aniline (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0 mmol) in one portion.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic.

3.2.1. N-Acylation

The amino group can be readily acylated to form the corresponding amide. This is often done to protect the amino group or to modulate its electronic properties.[5]

Experimental Protocol: N-Acylation with Acetyl Chloride

-

Dissolve 5-Methyl-2-((trifluoromethyl)thio)aniline (1.0 mmol) and a non-nucleophilic base such as triethylamine or pyridine (1.2 mmol) in an anhydrous solvent like dichloromethane (10 mL).

-

Cool the solution to 0 °C.

-

Slowly add acetyl chloride (1.1 mmol) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to yield N-(5-methyl-2-((trifluoromethyl)thio)phenyl)acetamide.

3.2.2. Diazotization and Sandmeyer Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[6][7][8] This allows for the replacement of the amino group with halides, cyano groups, and other functionalities.

Experimental Protocol: Sandmeyer Chlorination (Hypothetical)

-

Follow the diazotization procedure outlined in the synthesis section.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Stir at room temperature until nitrogen evolution ceases.

-

Extract the product, 1-chloro-5-methyl-2-((trifluoromethyl)thio)benzene, with an organic solvent.

-

Wash, dry, and purify the product.

Transformations of the Trifluoromethylthio Group

The -SCF₃ group is generally robust, but the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone.

3.3.1. Oxidation to Sulfoxide and Sulfone

Oxidation of the trifluoromethylthio group can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[7][9][10] The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Experimental Protocol: Oxidation to Sulfoxide

-

Dissolve 5-Methyl-2-((trifluoromethyl)thio)aniline (1.0 mmol) in a chlorinated solvent like dichloromethane at 0 °C.

-

Add a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane dropwise.

-

Stir at 0 °C and monitor the reaction by TLC.

-

Upon consumption of the starting material, quench the reaction with a solution of sodium thiosulfate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield 5-methyl-2-((trifluoromethyl)sulfinyl)aniline.

Note: Using an excess of m-CPBA ( >2 equivalents) and higher temperatures will likely lead to the formation of the corresponding sulfone.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, a singlet for the methyl group around δ 2.3 ppm, and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Aromatic carbons between δ 110-150 ppm, the methyl carbon around δ 20 ppm, and a quartet for the CF₃ carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet for the SCF₃ group around δ -43 ppm (relative to CFCl₃). |

| IR (Infrared) | N-H stretching bands around 3300-3500 cm⁻¹, C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching around 1600 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region. |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 207. |

Safety and Handling

Based on the safety data for related compounds such as 2-Methylthio-5-(trifluoromethyl)aniline and other trifluoromethylthio-substituted anilines, 5-Methyl-2-((trifluoromethyl)thio)aniline should be handled with care.[3][12][13][14]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

5-Methyl-2-((trifluoromethyl)thio)aniline is a molecule with a rich and versatile chemical reactivity profile. The strategic placement of the amino, methyl, and trifluoromethylthio groups allows for a range of selective transformations. This guide has provided a framework for its synthesis and derivatization, supported by established chemical principles and detailed, adaptable protocols. As a building block, it offers significant potential for the development of novel pharmaceuticals and advanced materials, and the methodologies outlined herein should facilitate its broader application in chemical research.

References

-

Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. [Link]

-

One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing. [Link]

-

Oxidation of aryl trifluoromethyl sulfides 1. - ResearchGate. [Link]

-

Selective oxidation of aryl trifluoromethyl sulfides 1. - ResearchGate. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

-

Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science (RSC Publishing). [Link]

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

-

Electrophilic Aromatic Substitution. [Link]

-

Effect of Substituents on the Basicity of Anilines. YouTube. [Link]

-

Ch22: EArS of aromatic amines. University of Calgary. [Link]

-

5-Methyl-2-(Trifluoromethyl)Aniline. MySkinRecipes. [Link]

-

Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. [Link]

-

Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

-

Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Calcium Hexaboride Synthesis from Anhydrous Colemanite by Mechanochemical Method [mdpi.com]

- 4. PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea | C8H11ClN4O4 | CID 26328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and antimicrobial properties of a Co(II)-phthalylsulfathiazolate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-METHYL-2-(TRIFLUOROMETHYL)ANILINE | 106877-29-6 [chemicalbook.com]

Methodological & Application

Topic: Synthetic Routes to 5-Methyl-2-((trifluoromethyl)thio)aniline

An Application Note and Protocol for Researchers

Abstract

5-Methyl-2-((trifluoromethyl)thio)aniline is a valuable fluorinated building block in medicinal chemistry and agrochemical development. The incorporation of the trifluoromethylthio (–SCF₃) group can significantly enhance a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a detailed overview of robust synthetic strategies for the preparation of this key intermediate, focusing on modern electrophilic trifluoromethylthiolation reactions. We present detailed, field-proven protocols, mechanistic insights, and comparative data to assist researchers in selecting and executing the optimal synthetic route.

Introduction and Strategic Overview

The synthesis of aryl trifluoromethyl thioethers has historically been challenging, often requiring harsh conditions or the use of toxic, difficult-to-handle reagents like trifluoromethylsulphenyl chloride (CF₃SCl).[3] However, recent advancements have led to the development of stable, electrophilic trifluoromethylthiolating reagents that allow for the direct and efficient installation of the –SCF₃ group onto activated aromatic systems.[3][4]

The target molecule, 5-Methyl-2-((trifluoromethyl)thio)aniline, is most logically synthesized by introducing the –SCF₃ group onto the commercially available and inexpensive starting material, 4-methylaniline (p-toluidine). The amino group (–NH₂) is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. Since the para position is blocked by the methyl group, electrophilic attack is strongly favored at the ortho position (C2), making this a highly regioselective transformation.

Retrosynthetic Analysis

The primary disconnection strategy focuses on the C-S bond, suggesting a direct functionalization of the C-H bond at the 2-position of 4-methylaniline using an electrophilic "SCF₃⁺" source.

Caption: Retrosynthetic approach for the target molecule.

This retrosynthetic analysis points toward Direct Electrophilic C-H Trifluoromethylthiolation as the most efficient and atom-economical strategy.

Recommended Synthetic Route: Direct Electrophilic Trifluoromethylthiolation

This approach leverages the inherent nucleophilicity of the 4-methylaniline ring, activated by the amino group, to react with a stable electrophilic –SCF₃ reagent. Among the various reagents developed, N-Trifluoromethylthiosaccharin stands out due to its high reactivity, stability, and ease of handling.[2][3]

Causality and Mechanistic Insight

The reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism. The aniline substrate acts as the nucleophile, attacking the electrophilic sulfur atom of the trifluoromethylthiolating reagent. The reaction is often facilitated by a Lewis acid or an activator like trimethylsilyl chloride (Me₃SiCl), which enhances the electrophilicity of the reagent.[3] The resulting arenium ion intermediate is then deprotonated to restore aromaticity, yielding the desired product.

Caption: Workflow for electrophilic trifluoromethylthiolation.

Data Summary: Comparison of Electrophilic Reagents

The choice of reagent can influence reaction efficiency and conditions. While several options exist, N-Trifluoromethylthiosaccharin is particularly effective for electron-rich arenes like anilines.[3][4]

| Reagent | Typical Activator | Advantages | Reference |

| N-Trifluoromethylthiosaccharin | Me₃SiCl or Lewis Acid (FeCl₃) | High reactivity, shelf-stable solid, broad substrate scope.[2] | [3][5] |

| N-Trifluoromethylthiodibenzenesulfonimide | DABCO | Good yields, shelf-stable. | [1] |

| Trifluoromethanesulfenates | Copper or Silver Catalysts | Reliable for transition-metal-catalyzed reactions. | [3][4] |

Detailed Experimental Protocol

This protocol describes the synthesis of 5-Methyl-2-((trifluoromethyl)thio)aniline from 4-methylaniline using N-Trifluoromethylthiosaccharin as the electrophilic source, catalyzed by iron(III) chloride.

Materials and Reagents

-

4-Methylaniline (p-toluidine)

-

N-Trifluoromethylthiosaccharin

-

Iron(III) Chloride (FeCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

WARNING: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylaniline (1.07 g, 10.0 mmol, 1.0 equiv.).

-

Dissolve the aniline in 40 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add N-Trifluoromethylthiosaccharin (3.11 g, 11.0 mmol, 1.1 equiv.).

-

Finally, add anhydrous iron(III) chloride (81 mg, 0.5 mmol, 5 mol%) to the stirring suspension.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine all organic layers and wash with brine (30 mL).

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

-

Purify the crude material by flash column chromatography on silica gel.

-

Elute with a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes/ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-Methyl-2-((trifluoromethyl)thio)aniline as a pure compound.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and regiochemistry.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

-

Purity Analysis (GC or HPLC): To determine the final purity of the compound.

Conclusion

The direct electrophilic C-H trifluoromethylthiolation of 4-methylaniline represents the most efficient and practical strategy for the synthesis of 5-Methyl-2-((trifluoromethyl)thio)aniline. The use of modern, shelf-stable reagents like N-Trifluoromethylthiosaccharin provides a reliable and high-yielding pathway suitable for both small-scale research and larger-scale production.[2] This protocol offers a validated, step-by-step guide for researchers, enabling the straightforward synthesis of this important fluorinated building block.

References

-

ResearchGate. (n.d.). Shelf-stable reagents for electrophilic trifluoromethylthiolation. Available at: [Link]

-

Xu, C., et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1358-1368. Available at: [Link]

-

Shen, Q., & Lu, L. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed. Available at: [Link]

-

Zhu, J., et al. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 217-233. Available at: [Link]

-

Pluta, R., et al. (2017). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: N-Acylation of 5-Methyl-2-((trifluoromethyl)thio)aniline

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Acylated Anilines

N-acylated anilines are a cornerstone of modern medicinal chemistry and materials science. The introduction of an acyl group to an aniline moiety can profoundly alter its physicochemical properties, modulating everything from biological activity and metabolic stability to solubility and material characteristics. In drug discovery, this functionalization is a key strategy for generating diverse compound libraries and for the synthesis of active pharmaceutical ingredients (APIs) where the amide bond is a critical pharmacophore. For instance, many analgesic, anti-inflammatory, and anticancer agents feature the N-acylaniline scaffold.[1] This protocol provides a detailed methodology for the N-acylation of 5-Methyl-2-((trifluoromethyl)thio)aniline, a substrate of interest due to the presence of the electron-withdrawing trifluoromethylthio group, which presents unique challenges to the reaction.

Scientific Principles and Mechanistic Insights

The N-acylation of anilines is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the N-acylated product.[2]

The reactivity of the aniline is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity of the amino group, facilitating the reaction. Conversely, electron-withdrawing groups, such as the trifluoromethylthio (-SCF3) group present in the title compound, decrease the electron density on the nitrogen, making it a weaker nucleophile.[3][4] This reduced nucleophilicity can lead to sluggish or incomplete reactions under standard conditions.[5]

To overcome this challenge, several strategies can be employed:

-

Use of a more reactive acylating agent: Acyl chlorides are generally more reactive than their corresponding anhydrides.[4]

-

Addition of a base: A non-nucleophilic base, such as triethylamine or pyridine, is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting aniline and render it unreactive.[6]

-

Catalysis: For particularly unreactive anilines, a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) can be employed. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a more potent acylating agent.[5]

Safety and Handling Precautions

5-Methyl-2-((trifluoromethyl)thio)aniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Acylating Agents (e.g., Acetyl Chloride): Acyl chlorides are corrosive, lachrymatory, and react violently with water. Handle with extreme care in a fume hood.

Bases (e.g., Triethylamine, Pyridine): These are flammable, corrosive, and have strong, unpleasant odors. Handle in a fume hood and wear appropriate PPE.

Experimental Protocol: N-Acetylation of 5-Methyl-2-((trifluoromethyl)thio)aniline

This protocol details the N-acetylation using acetyl chloride, a common and effective acylating agent.

Materials and Reagents:

-

5-Methyl-2-((trifluoromethyl)thio)aniline

-

Acetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Methyl-2-((trifluoromethyl)thio)aniline (1.0 eq).

-

Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Workup - Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Workup - Washing: Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[5]

Data Presentation

The following table provides a general guideline for reaction parameters with different acylating agents. Optimization may be required for specific substrates.

| Acylating Agent | Equivalents | Base (eq) | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Acetyl Chloride | 1.1 | Et3N (1.2) | DCM | 0 to RT | 2-4 |

| Acetic Anhydride | 1.2 | Pyridine (1.5) | DCM or THF | RT to 40 | 4-8 |

| Propionyl Chloride | 1.1 | Et3N (1.2) | DCM | 0 to RT | 2-4 |

Visualization of the Experimental Workflow

Caption: A logical workflow for the N-acylation of 5-Methyl-2-((trifluoromethyl)thio)aniline.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature. For highly deactivated anilines, the use of a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF might be necessary, although this requires more stringent anhydrous conditions.[5] The addition of a catalytic amount of DMAP can also significantly accelerate the reaction.[5]

-

Side Reactions: If O-acylation is a concern due to the presence of other nucleophilic groups (e.g., hydroxyl), conducting the reaction at lower temperatures can often favor N-acylation.[5]

-

Purification Challenges: If the product and starting material have similar polarities, careful column chromatography with a shallow solvent gradient is crucial. Recrystallization can be an effective alternative for solid products to achieve high purity.[5]

References

-

Ford, K. A., & Nickson, T. E. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 32(4), 325-338. [Link]

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

-

Mahantesha, B., et al. (2010). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. Synthetic Communications, 40(14), 2132-2140. [Link]

-

Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). A Novel Clay catalyst: N-Acetylation of Aniline. [Link]

-

Scientific Reports. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). [Link]

-

LookChem. Purification of Aniline. [Link]

-

YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

-

Gupta, A., Sidhwani, I. T., & Gupta, R. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(37), 17229-17233. [Link]

Sources

- 1. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. studylib.net [studylib.net]

- 3. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions with 5-Methyl-2-((trifluoromethyl)thio)aniline

Welcome to the technical support center for navigating the synthetic challenges associated with 5-Methyl-2-((trifluoromethyl)thio)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique building block in their synthetic campaigns. My aim is to provide you with not just protocols, but a mechanistic understanding of the challenges posed by this sterically encumbered and electronically complex aniline derivative, along with field-tested strategies to overcome them.

The structure of 5-Methyl-2-((trifluoromethyl)thio)aniline presents a fascinating dichotomy. The trifluoromethylthio (-SCF3) group is a powerful electron-withdrawing moiety, which significantly modulates the pKa and nucleophilicity of the aniline nitrogen. Simultaneously, its bulk, combined with the adjacent methyl group, creates a sterically congested environment around the reactive amino group. This interplay of electronic deactivation and steric hindrance often leads to sluggish or failed reactions under standard conditions.

This document is structured as a series of frequently asked questions (FAQs) that address common issues encountered when working with this substrate. Each section provides a detailed explanation of the underlying chemical principles and offers practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with 5-Methyl-2-((trifluoromethyl)thio)aniline is failing or giving very low yields. What's going wrong?

This is a very common challenge. The reduced nucleophilicity of the aniline due to the electron-withdrawing -SCF3 group, combined with the steric hindrance from the ortho -SCF3 and meta-methyl groups, makes standard amide coupling conditions ineffective.[1]

Underlying Causes:

-

Reduced Nucleophilicity: The potent electron-withdrawing nature of the trifluoromethylthio group significantly lowers the electron density on the nitrogen atom, making it a poor nucleophile.

-

Steric Blockade: The bulky -SCF3 group and the adjacent methyl group physically obstruct the approach of the activated carboxylic acid species to the nitrogen atom. This raises the activation energy of the transition state.[1][2]

-

Ineffective Activation: Standard coupling reagents like HATU, HBTU, or EDC/HOBt may not generate a sufficiently reactive activated species to overcome the high activation energy barrier.[1][3]

Troubleshooting Strategies:

-

Switch to a More Potent Coupling Reagent: For challenging couplings, moving to a more reactive class of reagents is often necessary.

-

Acyl Fluorides: Converting the carboxylic acid to a highly reactive acyl fluoride in situ can be extremely effective. Reagents like TCFH-NMI or BTFFH are designed for this purpose. Acyl fluorides are less sterically demanding than many other activated intermediates.[3]

-

Phosphonium Salts: Reagents like PyBOP or PyAOP are known for their high reactivity and are often successful in difficult amide couplings.[3]

-

Specialized Uronium/Aminium Salts: While HATU might fail, other analogues like COMU can sometimes provide better results.

-

-

Optimize Reaction Conditions:

-

Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave heating can be particularly effective in accelerating these slow reactions.[3]

-

Use of a Non-Nucleophilic, Hindered Base: Bases like 2,6-lutidine or proton sponge can help deprotonate the aniline, increasing its nucleophilicity without competing in the reaction.[4]

-

Catalytic DMAP: In some cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, even with standard coupling reagents.[5]

-

Experimental Protocol: Acyl Fluoride Mediated Amide Coupling

This protocol is a robust starting point for coupling a generic carboxylic acid with 5-Methyl-2-((trifluoromethyl)thio)aniline.

| Reagent | Equivalents | Purpose |

| Carboxylic Acid | 1.0 | Substrate |

| TCFH (N,N,N',N'-Tetramethyl-chloroformamidinium hexafluorophosphate) | 1.2 | Acyl fluoride formation |

| N-Methylimidazole (NMI) | 2.4 | Base for acyl fluoride formation |

| 5-Methyl-2-((trifluoromethyl)thio)aniline | 1.1 | Substrate |

| Anhydrous Dichloromethane (DCM) | - | Solvent |

Step-by-Step Procedure:

-

To a dry flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 equiv) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TCFH (1.2 equiv) followed by the slow addition of N-Methylimidazole (2.4 equiv).

-

Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the acyl fluoride.

-

Add 5-Methyl-2-((trifluoromethyl)thio)aniline (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Q2: I'm struggling with a Buchwald-Hartwig amination to synthesize a tertiary aniline from 5-Methyl-2-((trifluoromethyl)thio)aniline. What are the key parameters to consider?

The Buchwald-Hartwig amination is a powerful tool, but its success with sterically hindered substrates is highly dependent on the choice of ligand and reaction conditions.[6]

Underlying Causes:

-

Difficult Reductive Elimination: The steric bulk around the nitrogen atom can hinder the final reductive elimination step in the catalytic cycle, which is the product-forming step.

-

Slow Oxidative Addition: While less common for aryl halides, a highly electron-rich or sterically hindered aryl halide can also lead to a slow oxidative addition step.

-

Catalyst Decomposition: At the higher temperatures often required for these reactions, catalyst decomposition can become a significant issue.

Troubleshooting Strategies:

-

Ligand Selection is Critical: For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling hindered substrates.[6]

-

Biarylphosphine Ligands: Ligands such as BrettPhos, RuPhos, and XPhos are specifically designed for challenging cross-coupling reactions and are excellent starting points.[7]

-

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also very effective at stabilizing the palladium catalyst and can facilitate reactions at lower temperatures.[6]

-

-

Choice of Base and Solvent:

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

-

Solvent: Anhydrous, degassed aprotic polar solvents like toluene, dioxane, or THF are typically used.

-

-

Palladium Precursor: While Pd(OAc)2 or Pd2(dba)3 are common, using a pre-formed palladium-ligand complex can sometimes lead to more consistent results.

Experimental Protocol: Buchwald-Hartwig Amination with a Hindered Aryl Bromide

| Reagent | Equivalents | Purpose |

| Aryl Bromide | 1.0 | Substrate |

| 5-Methyl-2-((trifluoromethyl)thio)aniline | 1.2 | Substrate |

| Pd2(dba)3 | 0.02 | Palladium Precursor |

| BrettPhos | 0.08 | Ligand |

| NaOtBu | 1.4 | Base |

| Anhydrous Toluene | - | Solvent |

Step-by-Step Procedure:

-

In a glovebox, add the aryl bromide (1.0 equiv), 5-Methyl-2-((trifluoromethyl)thio)aniline (1.2 equiv), Pd2(dba)3 (0.02 equiv), BrettPhos (0.08 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

-

Add anhydrous, degassed toluene.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS. Reaction times can range from 4 to 24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

-

Purify by column chromatography.

Q3: Are there alternative strategies for forming C-N bonds with this aniline if both amide coupling and Buchwald-Hartwig amination are problematic?

Yes, when traditional methods fail, it's often necessary to consider alternative synthetic routes.

Alternative Approaches:

-

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions have seen a resurgence with the development of new ligand systems. These can sometimes be effective for hindered substrates where palladium-catalyzed methods fail.[6] Modern protocols often use ligands like 1,10-phenanthroline or various amino acids.

-

Nucleophilic Aromatic Substitution (SNAr): If the coupling partner is a sufficiently electron-deficient aryl halide (e.g., containing nitro groups), an SNAr reaction may be possible. However, the reduced nucleophilicity of 5-Methyl-2-((trifluoromethyl)thio)aniline means that harsh conditions (high temperatures, strong base) would likely be required. The steric hindrance will also slow this reaction down considerably.[8][9]

-

Building the Molecule in a Different Order: Consider if the aniline moiety can be introduced at a different stage of the synthesis. For example, it might be possible to perform a reaction on a less hindered precursor and then introduce the methyl or trifluoromethylthio group later in the synthetic sequence.

Visualizing the Challenge: Steric Hindrance

The following diagram illustrates the steric congestion around the nitrogen atom of 5-Methyl-2-((trifluoromethyl)thio)aniline, which is the primary reason for its challenging reactivity.

Caption: Steric shielding of the amine by the -SCF3 and -CH3 groups.

Logical Troubleshooting Workflow

When a reaction with 5-Methyl-2-((trifluoromethyl)thio)aniline fails, a systematic approach to troubleshooting is essential. The following workflow can guide your experimental design.

Caption: Troubleshooting decision tree for reactions involving the title compound.

This guide provides a starting point for addressing the common challenges associated with the use of 5-Methyl-2-((trifluoromethyl)thio)aniline. The key to success lies in recognizing the unique steric and electronic properties of this substrate and selecting reagents and conditions that are specifically designed to overcome these hurdles.

References

- BenchChem. (n.d.). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.

- Němec, V., Samsonov, M. A., Ruzickova, Z., Vrána, J., & Růžička, A. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Dalton Transactions. DOI:10.1039/D5DT01182E.

- Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. DOI: 10.1021/acs.joc.5b00582.

- Němec, V., Samsonov, M. A., Ruzickova, Z., Vrána, J., & Růžička, A. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15482–15493. DOI: 10.1039/d5dt01182e.

- Banjoko, O., & Ezeani, C. (1986). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-536. DOI: 10.1039/P29860000531.

- BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.

- BenchChem. (n.d.). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.

- Schäfer, G., & Bode, J. W. (2025). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 79(1), 1-6.

- Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros.

- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.

- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. MilliporeSigma.

- Cho, J. Y., Tse, M. K., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Journal of the American Chemical Society, 133(45), 18243–18245. DOI: 10.1021/ja208353c.

- Němec, V., Samsonov, M. A., Ruzickova, Z., Vrána, J., & Růžička, A. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Dalton Transactions, 44(35). DOI: 10.1039/D5DT01182E.

- Kashiwabara, T., Tanaka, M., & Yamamoto, A. (2001). Synthesis of trifluoromethyl ketones by palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds. Journal of Organometallic Chemistry, 622(1-2), 143-152. DOI: 10.1016/S0022-328X(00)00913-9.

- BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.

- Weng, Z., He, W., Chen, C., Lee, R., & Tan, L. P. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(8), 2228–2231. DOI: 10.1021/ol500699v.

- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.

- Tlili, A., & Monnier, F. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(15), 3890–3893. DOI: 10.1021/acs.orglett.5b01859.

- Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters - Molecule N-methyl-N-((trifluoromethyl)thio)-aniline.

- Banjoko, O., & Ezeani, C. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-536.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products